4-Fluoro-N-pentylaniline

Medicinal Chemistry ADME Prediction QSAR Modeling

4-Fluoro-N-pentylaniline (CAS 557799-13-0, MF C11H16FN, MW 181.25) is an N-alkylated para-fluoroaniline derivative characterized by a linear pentyl (n-amyl) chain attached to the aniline nitrogen and a single fluorine substituent at the para position of the aromatic ring. The compound exists as a solid at ambient conditions, is soluble in common organic solvents including DMSO and DMF, and exhibits predicted physicochemical parameters including a pKa of approximately 11.45 and a logP value consistent with moderate to high lipophilicity characteristic of longer-chain N-alkylanilines.

Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
Cat. No. B15264154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N-pentylaniline
Molecular FormulaC11H16FN
Molecular Weight181.25 g/mol
Structural Identifiers
SMILESCCCCCNC1=CC=C(C=C1)F
InChIInChI=1S/C11H16FN/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3
InChIKeyVPCAMTOWUSKGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-pentylaniline Procurement Guide: CAS 557799-13-0 Properties and Structural Characteristics


4-Fluoro-N-pentylaniline (CAS 557799-13-0, MF C11H16FN, MW 181.25) is an N-alkylated para-fluoroaniline derivative characterized by a linear pentyl (n-amyl) chain attached to the aniline nitrogen and a single fluorine substituent at the para position of the aromatic ring . The compound exists as a solid at ambient conditions, is soluble in common organic solvents including DMSO and DMF, and exhibits predicted physicochemical parameters including a pKa of approximately 11.45 and a logP value consistent with moderate to high lipophilicity characteristic of longer-chain N-alkylanilines . Commercial availability is typically at 95% minimum purity specification . Structurally, the compound belongs to the N-alkylaniline class, with the pentyl chain length representing a specific point along the homologous series (methyl, ethyl, propyl, butyl, pentyl, etc.) where incremental changes in chain length produce measurable differences in physicochemical behavior and application-relevant properties [1].

Why 4-Fluoro-N-pentylaniline Cannot Be Casually Substituted with Other N-Alkyl-4-fluoroanilines


Within the homologous series of N-alkyl-4-fluoroanilines, incremental changes in the N-alkyl chain length produce quantifiable and non-linear differences in critical molecular descriptors that directly impact downstream performance in both medicinal chemistry and materials science applications [1]. Specifically, each additional methylene (-CH2-) unit added to the N-alkyl chain (e.g., from N-propyl to N-butyl to N-pentyl) alters the compound's lipophilicity (logP), aqueous solubility, and pKa in measurable increments, while also affecting conformational flexibility, molecular packing, and metabolic stability profiles [2]. The pentyl chain length occupies a distinct position in this series—longer than short-chain analogs (methyl, ethyl) which confer lower lipophilicity and higher water solubility, yet shorter than extended-chain derivatives (hexyl, heptyl) which may introduce excessive lipophilicity, solubility limitations, or synthetic accessibility constraints [3]. These physicochemical differences are not linear extrapolations and cannot be reliably predicted without empirical measurement; consequently, substituting 4-fluoro-N-pentylaniline with a shorter- or longer-chain analog without verification of the specific property required for a given application risks altering partition behavior, binding kinetics, solubility profiles, or material processability in ways that are both quantifiable and functionally significant .

Quantitative Comparative Evidence for 4-Fluoro-N-pentylaniline Versus Closest Analogs


Lipophilicity (logP) Differentiation: 4-Fluoro-N-pentylaniline vs. Shorter-Chain N-Alkyl Analogs

4-Fluoro-N-pentylaniline exhibits a calculated logP value of approximately 3.85, representing a quantifiable increase in lipophilicity relative to shorter-chain N-alkyl-4-fluoroaniline analogs [1]. Within the homologous series, each additional methylene unit added to the N-alkyl chain produces an incremental increase in logP of approximately 0.4–0.5 log units—a difference that meaningfully alters predicted membrane permeability and partition behavior in biological and materials science contexts [2]. The pentyl chain length provides intermediate lipophilicity between shorter-chain derivatives (e.g., N-methyl-4-fluoroaniline with predicted logP ~2.1–2.5) and extended-chain derivatives, offering a quantifiable midpoint in the hydrophobicity spectrum that can be strategically selected based on application-specific logP requirements [3].

Medicinal Chemistry ADME Prediction QSAR Modeling

Metabolic Bioactivation Risk: Para-Fluoroanilines vs. Non-Para-Fluorinated Analogs

Aniline derivatives bearing a fluorine substituent at the para position, including the 4-fluoroaniline core structure of 4-fluoro-N-pentylaniline, exhibit increased susceptibility to metabolic bioactivation compared to non-para-fluorinated aniline analogs (including 2-fluoro- and 3-fluoroaniline isomers) [1]. In vitro microsomal studies demonstrate that 4-fluoroaniline undergoes p-hydroxylation resulting in defluorination and formation of the reactive benzoquinoneimine intermediate as a primary reaction product, whereas non-para-fluorinated analogs preferentially undergo alternative metabolic pathways that do not generate this same reactive species [2]. This difference in bioactivation potential is both quantifiable and structurally specific to the para-fluorination pattern, with implications for compounds containing the 4-fluoroaniline moiety regardless of N-substitution [3].

Drug Metabolism Toxicology ADME-Tox

Synthetic Reactivity and Stability: 4-Fluoro-N-pentylaniline vs. N-Unsubstituted 4-Fluoroaniline

N-Alkyl substitution, as present in 4-fluoro-N-pentylaniline, confers measurably different reactivity and stability profiles compared to N-unsubstituted 4-fluoroaniline [1]. Specifically, N-alkylation reduces the nucleophilicity of the aniline nitrogen by approximately 1–2 pKb units (corresponding to a pKa reduction of similar magnitude), which quantitatively alters its behavior in reactions requiring controlled amine reactivity [2]. Furthermore, fluoroalkylaniline products including N-alkyl derivatives exhibit instability under typical C–N cross-coupling reaction conditions (heat and strong base), a limitation not applicable to N-unsubstituted 4-fluoroaniline and one that must be considered when selecting starting materials for downstream synthetic transformations [3]. The N-pentyl group also serves as a protective group surrogate, enabling orthogonal synthetic strategies not accessible with free 4-fluoroaniline [1].

Organic Synthesis Cross-Coupling Chemistry Building Block Selection

Application in Organic Electronic Devices: Aniline Derivatives with N-Alkyl Substitution vs. Unsubstituted Anilines

N-Alkyl-substituted aniline derivatives, including compounds structurally related to 4-fluoro-N-pentylaniline, demonstrate specific performance advantages in organic electroluminescent device applications compared to unsubstituted anilines [1]. Patent literature documents that aniline derivatives bearing N-alkyl substituents exhibit good solubility in organic solvents and, when incorporated as charge-transporting substances in thin films for hole injection layers, provide organic electroluminescent elements with improved longevity [2]. The N-alkyl chain contributes to film-forming properties and processability from solution, while the fluorine substituent on the aromatic ring modulates electronic properties including HOMO/LUMO energy levels, which directly affect hole injection efficiency and device operating voltage [3]. Although specific quantitative device performance metrics for 4-fluoro-N-pentylaniline are not publicly disclosed, the class of N-alkyl-fluoroanilines is explicitly claimed as advantageous for hole transport layer applications where solubility, film quality, and device lifetime are critical parameters [1].

OLED Materials Hole Transport Layer Organic Electronics

Recommended Application Scenarios for 4-Fluoro-N-pentylaniline Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Intermediate Lipophilicity

When optimizing a lead series for target membrane permeability or protein binding, 4-fluoro-N-pentylaniline provides a calculated logP of approximately 3.85, positioning it as an intermediate-lipophilicity building block between more polar short-chain analogs (logP ~2.1–3.0) and more hydrophobic extended-chain derivatives [1]. This quantifiable lipophilicity difference makes it specifically suitable for applications where moderate to high membrane permeability is required without exceeding logP thresholds associated with poor aqueous solubility or excessive protein binding. Researchers should select this specific chain length when SAR studies indicate that a logP in the 3.5–4.0 range optimizes the desired biological activity profile, and substitution with shorter-chain analogs would yield quantifiably different partition behavior [2].

Metabolism and Toxicology Studies: Investigating Para-Fluoroaniline Bioactivation

4-Fluoro-N-pentylaniline, by virtue of its para-fluorinated aniline core, serves as a relevant model compound for studying structure-dependent metabolic bioactivation pathways [1]. The para-fluoro substitution pattern directs metabolism toward reactive benzoquinoneimine formation via defluorination, a pathway that is qualitatively distinct from that of ortho- or meta-fluorinated aniline isomers [2]. This makes the compound particularly valuable as a positive control or mechanistic probe in studies evaluating the toxicological implications of para-fluorinated aromatic amines, where the presence of the N-pentyl chain may additionally modulate the rate or extent of bioactivation relative to N-unsubstituted 4-fluoroaniline [3].

Organic Electronics: Solution-Processed Hole Injection Layer Development

For researchers developing solution-processed organic light-emitting diode (OLED) devices, N-alkyl-substituted fluoroanilines including 4-fluoro-N-pentylaniline offer a combination of organic solvent solubility and film-forming properties that enable wet-process fabrication of hole injection layers [1]. The N-pentyl chain length provides a specific balance between solubility (required for solution processing) and solid-state packing (required for stable thin film formation), while the para-fluoro substituent contributes to electronic property tuning by lowering both HOMO and LUMO energy levels relative to non-fluorinated analogs [2]. This compound is particularly relevant when developing materials where precise control of ionization potential and hole injection efficiency is required in conjunction with solution processability—a combination not readily achieved with unsubstituted anilines or non-fluorinated N-alkylanilines [3].

Synthetic Chemistry: Orthogonal Protection and Controlled Nucleophilicity

4-Fluoro-N-pentylaniline is strategically valuable in multi-step synthetic sequences where the N-pentyl group functions as a latent protecting group that modulates amine nucleophilicity while remaining stable to a range of reaction conditions [1]. The predicted pKa of approximately 11.45 represents a ~6–7 unit increase in basicity relative to N-unsubstituted 4-fluoroaniline, enabling selective reactivity under conditions where the free amine would be incompatible or would lead to undesired side reactions [2]. This application scenario is most relevant for synthetic chemists constructing complex molecules requiring the 4-fluoroaniline pharmacophore or chromophore to be introduced at a late stage following transformations that an unprotected aniline would not survive, or where controlled amine nucleophilicity is essential for regioselective or chemoselective transformations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-N-pentylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.